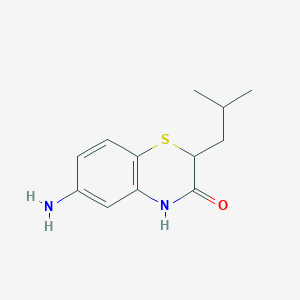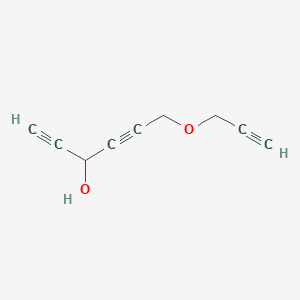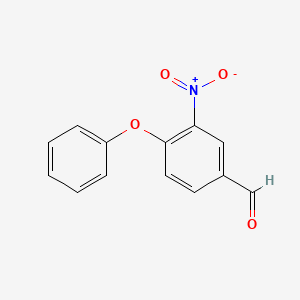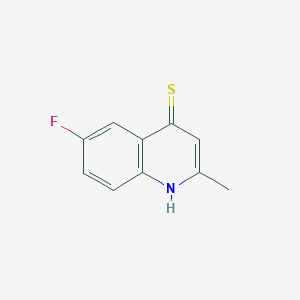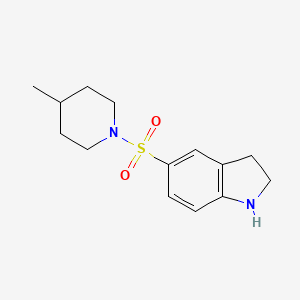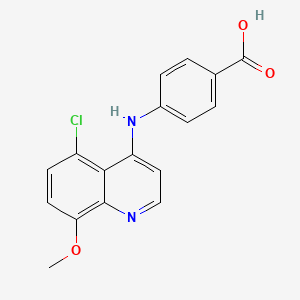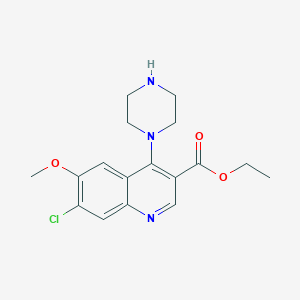
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a chloro group, a methoxy group, and a piperazine ring, making it a versatile molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The chloro and methoxy groups are introduced via electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methoxylation can be done using methanol in the presence of a base.
Piperazine Substitution: The piperazine ring is introduced through nucleophilic substitution reactions. This can be done by reacting the quinoline derivative with piperazine in the presence of a suitable solvent like ethanol.
Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved by reacting the carboxylic acid derivative of the quinoline with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dechlorinated quinoline derivatives.
Substitution: Various piperazine-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs, particularly for its potential anti-microbial and anti-cancer properties.
Biological Studies: The compound is used to study the interactions of quinoline derivatives with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to investigate cellular pathways and mechanisms of action of quinoline-based drugs.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known anti-malarial drug with a similar quinoline core.
Quinacrine: Another anti-malarial drug with structural similarities.
Piperaquine: A quinoline derivative used in combination therapies for malaria.
Uniqueness
Ethyl 7-chloro-6-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its methoxy and piperazine groups enhance its solubility and bioavailability, making it a valuable compound for drug development.
Propiedades
Fórmula molecular |
C17H20ClN3O3 |
|---|---|
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
ethyl 7-chloro-6-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |
InChI |
InChI=1S/C17H20ClN3O3/c1-3-24-17(22)12-10-20-14-9-13(18)15(23-2)8-11(14)16(12)21-6-4-19-5-7-21/h8-10,19H,3-7H2,1-2H3 |
Clave InChI |
XEPYRELVJANWAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)Cl)OC)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

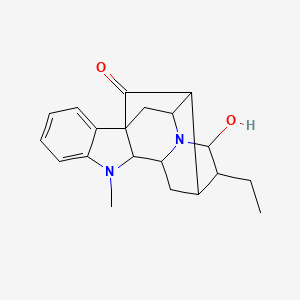

![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
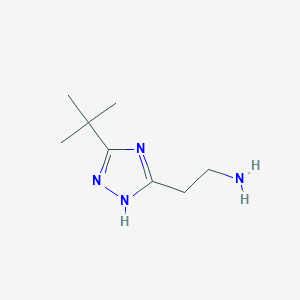
![5-Azaspiro[2.5]oct-7-ene-4,6-dione](/img/structure/B12111298.png)
